molecular formula C14H12ClN3 B12932238 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine CAS No. 141472-88-0

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B12932238
CAS No.: 141472-88-0
M. Wt: 257.72 g/mol
InChI Key: VXCWJWHHHGVVFO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the 3-chlorobenzyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antifungal and antibacterial agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Methylbenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical properties and biological activities. The chlorine atom enhances the compound’s ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

141472-88-0

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)

InChI Key

VXCWJWHHHGVVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)N

Origin of Product

United States

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